N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide
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Overview
Description
N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound that features a thiadiazole ring, a fluorobenzyl group, and a sulfonyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-fluorobenzenesulfonyl chloride with a thiadiazole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane and acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group typically yields sulfone derivatives, while reduction of the thiadiazole ring can produce a variety of reduced thiadiazole compounds .
Scientific Research Applications
N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiadiazole ring can also interact with nucleic acids, affecting cellular processes. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2E)-2-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylene)hydrazino]-2-oxoethyl}benzenesulfonamide
- 2-{[ (2E)-2-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylene)hydrazinoacetyl]amino}-N-(4-methylphenyl)benzamide
Uniqueness
N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its stability and reactivity, while the thiadiazole ring contributes to its potential biological activities.
Properties
Molecular Formula |
C13H14FN3O3S2 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C13H14FN3O3S2/c1-8(2)11(18)15-12-16-17-13(21-12)22(19,20)7-9-5-3-4-6-10(9)14/h3-6,8H,7H2,1-2H3,(H,15,16,18) |
InChI Key |
JGPYXIMTGMRINA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2F |
Origin of Product |
United States |
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